2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid
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Overview
Description
2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid is a versatile chemical compound with a unique structure that has garnered attention in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that maintain precise temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of benzoic acid, thiazolidine derivatives, and other functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid is used to study enzyme inhibition and protein interactions. It serves as a tool to understand biological processes at the molecular level.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Industry: In the material science industry, this compound is utilized in the development of advanced materials with specific properties, such as enhanced durability and chemical resistance.
Mechanism of Action
The mechanism by which 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The pathways involved are often related to cellular signaling and metabolic processes.
Comparison with Similar Compounds
2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid is structurally similar to other benzoic acid derivatives and thiazolidine compounds.
Uniqueness: Its unique combination of chloro and thiazolidine groups sets it apart from other compounds, providing distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO5S/c1-6-5-19(17,18)13(10(6)14)7-2-3-8(11(15)16)9(12)4-7/h2-4,6H,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADZPYZFAOODOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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